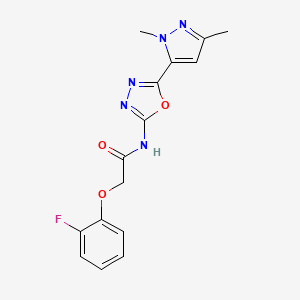
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H14FN5O3 and its molecular weight is 331.307. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a novel compound that integrates a pyrazole and oxadiazole moiety, which are known for their diverse biological activities. This compound has gained attention for its potential therapeutic applications due to its unique structural features.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with a 1,3,4-oxadiazole and an acetamide group linked to a 2-fluorophenoxy moiety. The molecular formula is C14H14F1N5O3, with a molecular weight of 305.29 g/mol. The presence of the fluorine atom in the phenoxy group may enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent antibacterial effects against various pathogens. In studies, certain derivatives demonstrated EC50 values as low as 5.44 μg/mL against Xanthomonas axonopodis .
Anticancer Potential
The oxadiazole moiety is often associated with anticancer activity. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, some derivatives have exhibited promising results in inhibiting cell proliferation in breast cancer models .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that compounds with similar scaffolds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The incorporation of the oxadiazole unit may further enhance these effects.
Study 1: Antibacterial Evaluation
A study conducted by researchers synthesized various pyrazole-based compounds and evaluated their antibacterial activities against E. coli and S. aureus. The results indicated that compounds with an amide linkage exhibited enhanced antibacterial properties compared to others .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of oxadiazole derivatives, compounds were tested against human breast cancer cell lines. The study revealed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM .
Data Table: Biological Activities Summary
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-9-7-11(21(2)20-9)14-18-19-15(24-14)17-13(22)8-23-12-6-4-3-5-10(12)16/h3-7H,8H2,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZAATPZOBIBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














